Cy7-NHS ester tetrafluoroborate

Catalog No.
S3314905
CAS No.
2408482-09-5
M.F
C41H48BF4N3O4
M. Wt
733.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cy7-NHS ester tetrafluoroborate

CAS Number

2408482-09-5

Product Name

Cy7-NHS ester tetrafluoroborate

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;tetrafluoroborate

Molecular Formula

C41H48BF4N3O4

Molecular Weight

733.6 g/mol

InChI

InChI=1S/C41H48N3O4.BF4/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46;2-1(3,4)5/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3;/q+1;-1

InChI Key

MNKUQMKZCXWMOK-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)CCC3)C)C

Canonical SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)CCC3)C)C

Isomeric SMILES

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)/CCC3)C)C

Cy7-NHS ester tetrafluoroborate, commonly referred to as Cy7 NHS ester, is a near-infrared fluorescent dye known for its application in biological imaging and labeling. This compound features a molecular weight of approximately 828 Da and is characterized by its solubility in organic solvents such as dimethyl sulfoxide and dimethylformamide, which facilitates its use in conjugating with biomolecules like proteins and peptides. The dye exhibits an absorption maximum at 743 nm and an emission maximum at 767 nm, making it particularly useful for applications requiring minimal background fluorescence in biological samples .

Cy7-NHS ester tetrafluoroborate does not have a direct mechanism of action in biological systems. Its primary function is to serve as a linker molecule. The Cy7 moiety provides a fluorescent signal for detection purposes, while the NHS ester group facilitates conjugation to biomolecules of interest. Once conjugated, the Cy7 fluorophore allows researchers to track the location and movement of the labeled biomolecule within cells or organisms.

While specific data on the toxicity of Cy7-NHS ester tetrafluoroborate is limited, it is generally recommended to handle all research chemicals with caution. Here are some general safety considerations:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to institutional guidelines.

Further Considerations

  • Several commercially available Cy7-NHS ester derivatives exist, with slight variations in structure and properties. Researchers should consult the specific product information before use.
  • Alternative conjugation strategies besides NHS ester chemistry are available, each with its advantages and limitations. The choice of method depends on the specific biomolecule and desired outcome.

Bioconjugation Tool for Labeling Biomolecules

Cy7-NHS ester tetrafluoroborate is a valuable tool in scientific research, particularly in the field of bioconjugation. Bioconjugation is a technique that links molecules of interest (biomolecules) with other functional molecules, such as dyes or targeting agents. Cy7-NHS ester tetrafluoroborate serves this purpose by covalently attaching itself to biomolecules containing primary amines (NH2 groups).

  • Cy7 Fluorophore: Cy7 is a near-infrared (NIR) fluorescent dye known for its brightness, photostability, and minimal tissue background interference. This makes Cy7-labeled biomolecules easily detectable and trackable in various biological experiments. Source:
  • NHS Ester: NHS ester (N-hydroxysuccinimide ester) is a reactive group that readily reacts with primary amines present in many biomolecules like proteins, peptides, and oligonucleotides. This reaction forms a stable amide bond, linking the Cy7 fluorophore to the biomolecule of interest. Source:
  • Tetrafluoroborate Counterion: The tetrafluoroborate (BF4-) counterion is present to balance the positive charge of the Cy7-NHS ester molecule. It generally does not participate in the bioconjugation reaction but contributes to the overall water solubility and salt form of the molecule.

Applications in Life Sciences

Due to its efficient labeling properties, Cy7-NHS ester tetrafluoroborate finds applications in a diverse range of life science research areas, including:

  • Immunofluorescence: Cy7-labeled antibodies can be used to visualize specific proteins or antigens within cells or tissues. Source: )
  • In vivo imaging: Cy7's NIR fluorescence allows for deep tissue penetration, making it suitable for tracking biomolecules within living organisms. Source: )
  • Flow cytometry: Cy7-labeled biomolecules can be distinguished from other cellular components using flow cytometry, enabling the analysis of specific cell populations. Source:
  • Biosensors: Cy7 can be used as a fluorescent reporter molecule in biosensing applications, allowing for the detection of specific biomolecules or analytes. Source: )

Cy7 NHS ester participates in nucleophilic acyl substitution reactions, primarily reacting with primary amines to form stable amide bonds. This reaction is significant for labeling biomolecules, as it allows for the conjugation of the dye to various proteins or peptides without the need for harsh conditions or additional coupling reagents. The reaction mechanism involves the formation of an intermediate that eventually leads to the release of N-hydroxysuccinimide and the formation of a covalent bond between the dye and the amino group of the target molecule .

The biological activity of Cy7 NHS ester is primarily associated with its fluorescent properties, which enable it to be used in various imaging techniques. In vivo studies have demonstrated that Cy7 can effectively label tumors in mouse models, providing clear imaging results without significant background interference. This capability is crucial for applications in cancer research and diagnostics, where precise localization of tumors is necessary . Additionally, studies have shown that Cy7 NHS ester exhibits low nonspecific binding to cells, enhancing its utility in biological assays .

The synthesis of Cy7 NHS ester typically involves the following steps:

  • Preparation of Cy7 Dye: The initial step involves synthesizing the core cyanine dye structure.
  • Formation of NHS Ester: The dye is then reacted with N-hydroxysuccinimide in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide) to form the NHS ester derivative.
  • Purification: The resulting product is purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for biological applications.

These synthesis methods allow for modifications that can tailor the properties of Cy7 NHS ester for specific applications .

Cy7 NHS ester has a wide range of applications in both research and clinical settings:

  • Fluorescent Labeling: It is extensively used for labeling proteins, peptides, and nucleic acids in fluorescence microscopy and flow cytometry.
  • In Vivo Imaging: The compound's near-infrared properties make it ideal for non-invasive imaging techniques, particularly in tumor detection and monitoring.
  • Biochemical Assays: Cy7 NHS ester is employed in various assays to study protein interactions and cellular processes due to its ability to provide clear fluorescent signals .

Interaction studies involving Cy7 NHS ester often focus on its conjugation efficiency with different biomolecules. Factors such as pH, concentration of the protein, and presence of competing amines significantly influence the labeling efficiency. Research indicates that optimal conditions include using phosphate-buffered saline at a neutral pH and ensuring that the protein concentration is within a specific range (2-10 mg/mL) to maximize conjugation efficiency . Additionally, studies have shown that Cy7 NHS ester can be effectively used in multiplex assays where multiple targets are labeled simultaneously without cross-reactivity.

Cy7 NHS ester belongs to a class of cyanine dyes known for their fluorescent properties. Some similar compounds include:

Compound NameMolecular WeightAbsorption Maximum (nm)Emission Maximum (nm)Unique Features
Cyanine5 NHS Ester667.5 g/mol646662Higher solubility in water compared to Cy7
Cyanine3 NHS Ester641.5 g/mol555570Lower wavelength range; good for visible light imaging
Sulfo-Cyanine5 NHS Ester667.5 g/mol646662Water-soluble variant suitable for aqueous environments

Uniqueness

Cy7 NHS ester stands out due to its extended absorption and emission wavelengths, allowing deeper tissue penetration during imaging compared to shorter-wavelength dyes like Cyanine3 or Cyanine5. Its unique structure also enables better hydrophobicity, which can enhance its interaction with certain biomolecules while minimizing nonspecific binding .

Hydrogen Bond Acceptor Count

10

Exact Mass

733.3673998 g/mol

Monoisotopic Mass

733.3673998 g/mol

Heavy Atom Count

53

Dates

Modify: 2023-08-19

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